An In-Depth Technical Guide to 2-Nitro-pyridin-4-ylamine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Nitro-pyridin-4-ylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Nitro-pyridin-4-ylamine hydrochloride. As a key intermediate in medicinal chemistry, understanding the nuanced characteristics of this compound is crucial for its effective utilization in the development of novel therapeutics.
Chemical Identity and Physical Properties
2-Nitro-pyridin-4-ylamine hydrochloride is the salt form of the parent compound, 2-amino-4-nitropyridine. The hydrochloride salt is generally favored in laboratory settings and for certain formulation strategies due to its increased stability and solubility in aqueous media compared to the free base.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-nitropyridin-2-amine hydrochloride | [1] |
| Synonyms | 2-Amino-4-nitropyridine HCl, 4-Nitro-2-pyridinamine HCl | [1] |
| CAS Number | 4487-50-7 (free base) | [1] |
| Molecular Formula | C₅H₆ClN₃O₂ | Inferred |
| Molecular Weight | 175.58 g/mol | Inferred |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| Melting Point | Not available for the hydrochloride salt. | |
| pKa | Not available. |
Note: Some properties are inferred based on the known characteristics of the free base and general principles of hydrochloride salt formation.
Synthesis and Purification
The synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride is typically achieved in a two-step process starting from a suitable pyridine precursor. The general strategy involves the nitration of a pyridine derivative followed by the introduction of the amino group, and finally, the formation of the hydrochloride salt. A common route involves the nitration of pyridine N-oxide, which directs the nitro group to the 4-position.[2] Subsequent reaction with an aminating agent and removal of the N-oxide functionality, followed by acidification, yields the desired product.
Alternatively, the synthesis can proceed via the electrophilic nitration of an aminopyridine. For instance, the nitration of 2-amino-4-methylpyridine is a known method to introduce a nitro group, where the amino group directs the substitution.[3]
Experimental Protocol: Synthesis of 2-Nitro-pyridin-4-ylamine Hydrochloride
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 2-Amino-4-nitropyridine (Free Base)
A plausible synthetic route involves the amination of a pre-nitrated pyridine.
-
To a solution of a suitable starting material, such as 2-chloro-4-nitropyridine, in a polar aprotic solvent like dimethylformamide (DMF), add a source of ammonia (e.g., a solution of ammonia in an alcohol or aqueous ammonia).
-
Heat the reaction mixture under controlled conditions (e.g., in a sealed tube or under reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-nitropyridine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-amino-4-nitropyridine in a suitable organic solvent, such as methanol or ethanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-Nitro-pyridin-4-ylamine hydrochloride.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons are expected to show downfield shifts compared to the free base due to the electron-withdrawing effect of the protonated pyridinium nitrogen. The amine protons will likely appear as a broad singlet. The exact chemical shifts will be dependent on the solvent used. |
| ¹³C NMR | The carbon atoms in the pyridine ring will also exhibit downfield shifts upon protonation. The carbon bearing the nitro group will be the most deshielded. |
| IR Spectroscopy | Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the ammonium salt (broad band around 2400-3200 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹). C=C and C=N stretching vibrations of the pyridine ring. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the free base (m/z = 139.04) upon loss of HCl.[1] |
Reactivity and Chemical Behavior
The chemical reactivity of 2-Nitro-pyridin-4-ylamine hydrochloride is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the amino group is a strong activating group for electrophilic substitution, creating a complex reactivity profile.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is a key step in the synthesis of diaminopyridine derivatives, which are valuable building blocks in medicinal chemistry.
-
Reactions of the Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
Diagram 2: Key Reactivity Pathways
Caption: Major reaction pathways for the functionalization of 2-Nitro-pyridin-4-ylamine.
Applications in Research and Drug Development
Substituted aminopyridines are important pharmacophores in a wide range of biologically active molecules.[4] 2-Nitro-pyridin-4-ylamine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology.[5]
-
Central Nervous System (CNS) Agents: Derivatives of aminopyridines have been investigated for their potential in treating various CNS disorders.[5]
-
Antibacterial Agents: The aminopyridine moiety is present in some antibacterial compounds. For example, Gepotidacin is a novel antibiotic containing a complex aminopyridine-derived core structure.[6]
The presence of both an amino and a nitro group on the pyridine ring allows for orthogonal chemical modifications, making 2-Nitro-pyridin-4-ylamine hydrochloride a valuable starting material for the construction of diverse chemical libraries for drug discovery screening. The nitro group can be used as a handle for further transformations after the amino group has been modified, or vice versa.
Safety and Handling
2-Nitro-pyridin-4-ylamine hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements (for the free base):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][9][10][11]
Conclusion
2-Nitro-pyridin-4-ylamine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in the quest for new and improved therapeutics.
References
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PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1541–1543.
- Rajkumar, M. A., Xavier, S. S. J., Anbarasu, S., Mejebaand, X. M., & Devarajan, P. A. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-77.
- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
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Wikipedia. (2024, January 15). Gepotidacin. Retrieved from [Link]
- Vasdev, N., Collier, T. L., Affleck, D., McCarron, J. A., Pinch, C. R., & Ryan, C. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential Positron Emission Tomography Radiotracer. Journal of Medicinal Chemistry, 54(17), 5943–5953.
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PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Z., Chen, G., & He, W. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–211.
- Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(1), 26-27.
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
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Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]
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